3,4,4'-Trifluoro-3'-methylbenzophenone
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Description
3,4,4'-Trifluoro-3'-methylbenzophenone, also known as TMK or TMK-3, is a chemical compound with the molecular formula C15H11F3O. It is a yellow crystalline solid that is widely used in scientific research applications. TMK-3 is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Scientific Research Applications
Fluorinated Building Blocks in Chemistry
Trifluoromethyl groups, like those in 3,4,4'-Trifluoro-3'-methylbenzophenone, are utilized in fluorous chemistry for synthesizing various compounds. Kysilka et al. (2008) explored triflates derived from highly fluorinated building blocks, demonstrating their application in creating fluorous ionic liquids and intermediates for fluorous carbenes (Kysilka et al., 2008).
Polymer Chemistry
Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer, highlighting the influence of trifluoromethyl groups on polymer properties like molecular weight and thermal stability (Banerjee et al., 2009).
Photophysical and Photochemical Reactions
Ma et al. (2013) investigated the photophysical and photochemical behaviors of 3-methylbenzophenone and 4-methylbenzophenone, revealing insights into how the structural positioning impacts their reactivity and properties, which can be extrapolated to similar compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Ma et al., 2013).
Exploration in Organic Synthesis
Li-jun (2012) explored the synthesis of derivatives from benzophenones, highlighting the versatility of these compounds in various chemical reactions and their potential applications in creating new molecules and materials (Zhao Li-jun, 2012).
Analyzing Molecular Properties
Silva et al. (2006) conducted studies on the enthalpies of formation of methylbenzophenones, providing fundamental insights into the thermodynamic properties of benzophenone derivatives. This research can be foundational in understanding the properties of related compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Silva et al., 2006).
Corrosion Inhibition Studies
Boutouil et al. (2020) synthesized new heterocyclic compounds from the triazole derivative family, which included methylbenzophenone derivatives. Their research focused on the potential of these compounds as corrosion inhibitors, demonstrating another application area for benzophenone derivatives (Boutouil et al., 2020).
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQNHOGMPEOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trifluoro-3'-methylbenzophenone |
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